molecular formula C17H17N5O B2398161 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide CAS No. 921075-21-0

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide

Cat. No.: B2398161
CAS No.: 921075-21-0
M. Wt: 307.357
InChI Key: NWBVNZUUONRIPX-UHFFFAOYSA-N
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Description

3-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a synthetic small molecule featuring a propanamide backbone substituted with a phenyl group at the 3-position and a tetrazole-containing benzyl group at the amide nitrogen.

Properties

IUPAC Name

3-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-17(12-11-14-7-3-1-4-8-14)18-13-16-19-20-21-22(16)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBVNZUUONRIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide typically involves the formation of the tetrazole ring followed by its attachment to the propanamide moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide or molecular iodine in the presence of ammonia .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact . These methods are designed to be cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tetrazoles typically yields tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide with structurally or functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties.

Structural Analogues with Tetrazole Moieties
Compound Name Key Structural Features Biological Activity/Notes Reference
This compound Phenyl-tetrazole methyl, propanamide backbone Hypothesized antitubercular activity (inferred from EthA-activated analogues)
3-cyclopentyl-N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]propanamide Cyclopentyl, methoxy-phenyl, tetrazole No direct activity reported; structural similarity suggests potential enzyme inhibition
3-phenyl-N-[2-(1H-pyrrol-1-yl)phenyl]propanamide Pyrrole-phenyl, propanamide Unknown activity; pyrrole may enhance lipophilicity or binding interactions

Key Observations :

  • Tetrazole vs. Carbamothioyl Groups : Compared to 7904688 (3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide, ), the tetrazole group in the target compound may improve metabolic stability and reduce susceptibility to enzymatic degradation, as tetrazoles are less prone to hydrolysis than carbamothioyl groups .
  • Substituent Effects : The methoxy group in the cyclopentyl analogue () could enhance solubility but reduce membrane permeability compared to the target compound’s unsubstituted phenyl group .
Antitubercular Propanamide Derivatives
Compound Name Activation Mechanism Target Activity Against M. tuberculosis Reference
7904688 () EthA monooxygenase activation PyrG (CTP synthetase) Replicating, non-replicating, and intracellular states
Target Compound Unknown (potentially EthA) Hypothesized PyrG Not tested; structural similarity to 7904688 suggests possible activity

Key Observations :

  • The target compound lacks the carbamothioyl group required for EthA-mediated activation in 7904686. Its tetrazole moiety may necessitate alternative activation pathways or direct target engagement .
  • Mutations in pyrG (coding for CTP synthetase) confer resistance to 7904688, implying that analogues like the target compound could share this target if structurally optimized .
Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds 9a–e (e.g., 9c: bromophenyl-thiazole) exhibit structural complexity with benzimidazole, triazole, and thiazole moieties. Unlike the target compound, these hybrids prioritize multi-heterocyclic systems for broad-spectrum activity.

  • Amide Linkage : Both classes utilize amide bonds, but the target compound’s linear propanamide may offer conformational flexibility compared to the rigid triazole-thiazole framework in 9a–e .
Physicochemical and Spectral Comparisons
  • IR/NMR Data : The target compound’s tetrazole C–N stretch (absent in triazole-containing analogues) would appear near 1500–1600 cm⁻¹ in IR, distinct from triazoles (~1350 cm⁻¹) .
  • Lipophilicity: The phenyl-tetrazole group increases logP compared to polar analogues like 3-(1,3-dimethoxy-isobenzofuran)-N-(6-hydroxyhexyl)propanamide (), which contains a hydrophilic hexanol chain .

Biological Activity

3-phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide is a compound featuring a tetrazole moiety, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H24N6O
  • Molecular Weight : 376.5 g/mol
  • CAS Number : 1021226-56-1

Antitumor Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis suggests that the presence of the phenyl group and specific substitutions on the tetrazole ring enhance cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (T-cell leukemia)
Compound B1.98 ± 1.22A-431 (epidermoid carcinoma)

The above data illustrates that modifications in the phenyl and tetrazole structures can lead to increased potency in inhibiting tumor growth, suggesting a promising avenue for further research in anticancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Tetrazoles are known to possess antibacterial and antifungal properties, making them valuable in medicinal chemistry.

Case Study : A study conducted on various tetrazole derivatives showed that modifications at the phenyl position significantly influenced their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor-Ligand Interaction : The planar structure of the tetrazole ring facilitates electrostatic interactions with biological receptors, enhancing binding affinity.
  • Inhibition of Enzymatic Activity : Some studies suggest that tetrazole derivatives may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence indicates that certain compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Research Findings

A comprehensive review of literature reveals that compounds similar to this compound have been extensively studied for their potential therapeutic applications:

Summary of Findings

  • Anticancer Activity : Significant cytotoxic effects observed in various cancer cell lines.
  • Antimicrobial Effects : Effective against a range of bacterial strains, indicating potential as an antibiotic agent.
  • Analgesic and Anti-inflammatory Properties : Some tetrazole derivatives have shown promise in reducing pain and inflammation in preclinical models.

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